molecular formula C9H13N5 B2939257 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856091-72-9

1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B2939257
CAS No.: 1856091-72-9
M. Wt: 191.238
InChI Key: MIBJLCYCOSZXMY-UHFFFAOYSA-N
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Description

1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative with potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of hydrazine with appropriate diketones or β-diketones under acidic or basic conditions. The reaction typically involves the formation of a pyrazole ring through cyclization.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Oxidized pyrazoles, pyrazole-3-carboxylic acids, and pyrazole-3-aldehydes.

  • Reduction: Reduced pyrazoles and pyrazole-3-amines.

  • Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. It can be used in the development of new drugs for treating these diseases.

  • Biology: The compound can be used as a tool in biological research to study the effects of pyrazole derivatives on various biological systems.

  • Industry: Pyrazole derivatives are used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-5-yl (phenyl)methanol

  • N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness: 1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other pyrazole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in its applications.

Properties

IUPAC Name

1-methyl-5-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-4-11-14(5-7)6-8-3-9(10)12-13(8)2/h3-5H,6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBJLCYCOSZXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC(=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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